molecular formula C36H39ClN8O2 B12397100 KRAS G12C inhibitor 48

KRAS G12C inhibitor 48

Cat. No.: B12397100
M. Wt: 651.2 g/mol
InChI Key: CROGWWKTKKFIJR-YUWSGBISSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 48 typically involves a series of organic reactions to construct the desired molecular framework. One common synthetic route includes the following steps :

    Formation of the core structure: The core structure of this compound is often synthesized through a series of nucleophilic substitution reactions (SNAr) involving chiral building blocks.

    Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as palladium-catalyzed coupling and oxidation.

    Final assembly:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This typically includes optimizing reaction conditions, using robust catalysts, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 48 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include intermediates with specific functional groups that contribute to the final pharmacological properties of this compound .

Scientific Research Applications

KRAS G12C inhibitor 48 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C36H39ClN8O2

Molecular Weight

651.2 g/mol

IUPAC Name

(E)-2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carbonyl]-3-cyclopropylprop-2-enenitrile

InChI

InChI=1S/C36H39ClN8O2/c1-42-15-4-7-28(42)23-47-36-40-31-22-43(32-9-3-6-25-5-2-8-30(37)33(25)32)16-13-29(31)34(41-36)44-17-18-45(27(21-44)12-14-38)35(46)26(20-39)19-24-10-11-24/h2-3,5-6,8-9,19,24,27-28H,4,7,10-13,15-18,21-23H2,1H3/b26-19+/t27-,28-/m0/s1

InChI Key

CROGWWKTKKFIJR-YUWSGBISSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C(=C/C7CC7)/C#N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=CC7CC7)C#N

Origin of Product

United States

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